molecular formula C11H24Cl2N2 B3095941 [(1-Cyclohexyl-3-pyrrolidinyl)methyl]amine dihydrochloride CAS No. 1269225-25-3

[(1-Cyclohexyl-3-pyrrolidinyl)methyl]amine dihydrochloride

Cat. No.: B3095941
CAS No.: 1269225-25-3
M. Wt: 255.22
InChI Key: FPFHUNDXJZXSMT-UHFFFAOYSA-N
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Description

[(1-Cyclohexyl-3-pyrrolidinyl)methyl]amine dihydrochloride is a chemical compound with the molecular formula C11H24Cl2N2 and a molecular weight of 255.22.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Cyclohexyl-3-pyrrolidinyl)methyl]amine dihydrochloride typically involves the reaction of cyclohexylamine with pyrrolidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to obtain the dihydrochloride salt in its pure form .

Chemical Reactions Analysis

Types of Reactions

[(1-Cyclohexyl-3-pyrrolidinyl)methyl]amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various halogenating agents or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

[(1-Cyclohexyl-3-pyrrolidinyl)methyl]amine dihydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its effects on AMPA receptors and its potential role in modulating neurotransmission.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily by enhancing the activity of AMPA receptors in the brain. AMPA receptors are involved in fast synaptic transmission and play a crucial role in synaptic plasticity and cognitive functions. [(1-Cyclohexyl-3-pyrrolidinyl)methyl]amine dihydrochloride binds to these receptors and increases their responsiveness to the neurotransmitter glutamate, thereby enhancing excitatory neurotransmission.

Comparison with Similar Compounds

[(1-Cyclohexyl-3-pyrrolidinyl)methyl]amine dihydrochloride can be compared with other AMPA receptor modulators such as:

    CX614: Another AMPA receptor enhancer with similar properties but different chemical structure.

    Aniracetam: A nootropic compound that also modulates AMPA receptors but has additional effects on other neurotransmitter systems.

    Piracetam: Although primarily known for its effects on cognitive function, it also influences AMPA receptor activity.

The uniqueness of this compound lies in its high selectivity and potency as an AMPA receptor enhancer, making it a valuable tool in both research and potential therapeutic applications.

Properties

IUPAC Name

(1-cyclohexylpyrrolidin-3-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.2ClH/c12-8-10-6-7-13(9-10)11-4-2-1-3-5-11;;/h10-11H,1-9,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFHUNDXJZXSMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCC(C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(1-Cyclohexyl-3-pyrrolidinyl)methyl]amine dihydrochloride
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[(1-Cyclohexyl-3-pyrrolidinyl)methyl]amine dihydrochloride
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[(1-Cyclohexyl-3-pyrrolidinyl)methyl]amine dihydrochloride
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[(1-Cyclohexyl-3-pyrrolidinyl)methyl]amine dihydrochloride
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[(1-Cyclohexyl-3-pyrrolidinyl)methyl]amine dihydrochloride
Reactant of Route 6
[(1-Cyclohexyl-3-pyrrolidinyl)methyl]amine dihydrochloride

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